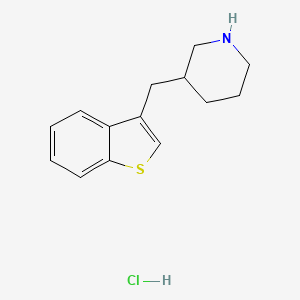

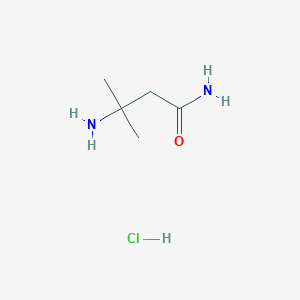

![molecular formula C10H9N3O4 B1378635 3-(乙氧羰基)吡唑并[1,5-a]嘧啶-7-羧酸 CAS No. 1423182-25-5](/img/structure/B1378635.png)

3-(乙氧羰基)吡唑并[1,5-a]嘧啶-7-羧酸

描述

“3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is part of an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has also been developed .

Molecular Structure Analysis

The molecular structure of “3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is represented by the formula C10H9N3O4 . The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Hydrolysis of the ester group and subsequent amidation of the so formed carboxylic acids with primary and secondary aliphatic amines furnished a library of compounds in good overall yields and purity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” include a molecular weight of 235.2 . More detailed properties could not be found in the search results.

科学研究应用

合成和化学性质

6-乙氧羰基-7-(2-二甲氨基乙烯基)吡唑并[1,5-a]嘧啶与乙酸溶液中的水合肼反应生成 7-氧代-6-[吡唑-3′(5′)-基]-4,7-二氢吡唑并[1,5-a]嘧啶。该反应类似于先前报道的相应 6-乙酰基衍生物的分子内环化。所得化合物的结构通过核磁共振波谱和 X 射线结构分析得到证实 (Chimichi 等人,1996 年)。

5-和 3-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯已被用作与各种炔烃进行 Sonogashira 型交叉偶联反应的前体,以合成缩合的吡唑,包括吡喃并[4,3-c]吡唑-4(1H)-酮和 -4(2H)-酮,以及二氢-4H-吡唑并[4,3-c]吡啶-4-酮 (Arbačiauskienė 等人,2011 年)。

2-乙氧羰基甲基-1,4,6-三甲基嘧啶鎓碘与羧酸酰肼的反应导致形成吡唑并[1,5-a]嘧啶衍生物。1,2-二烷基嘧啶鎓盐的这种新颖重排涉及嘧啶环的再环化,将亲核试剂的一个片段并入转化产物中 (Danagulyan 等人,2006 年)。

关于系统性杀菌剂卡波辛的吡唑并[1,5-a]嘧啶类似物的合成研究证明了这些衍生物在杀菌活性方面的潜力,特别是在担子菌物种的真菌生长测定中。这项研究说明了这些化合物在农业和杀菌剂开发领域的适用性 (Huppatz,1985 年)。

先进材料和荧光研究

- 吡唑并[1,5-a]嘧啶硫化物表现出显着的荧光性质。它们的取代模式与荧光光谱性质相关,表明它们在开发新的荧光探针中具有潜在的应用。这包括合成长波长吡唑并[1,5-a]嘧啶染料,其荧光性质对各种介质(如醇和丙酮)敏感 (Wu 等人,2008 年)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting potential interactions with light-sensitive targets.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Given the photophysical properties of pyrazolo[1,5-a]pyrimidines , it’s plausible that they may influence pathways related to light-dependent reactions or signaling.

Result of Action

The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Action Environment

Given the compound’s photophysical properties , factors such as light exposure could potentially influence its action.

未来方向

The future directions of research on Pyrazolo[1,5-a]pyrimidines focus on the development of new synthetic routes and the possible applications of these compounds . The aim is to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

IUPAC Name |

3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-12-13-7(9(14)15)3-4-11-8(6)13/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZHWQNQGATNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

CAS RN |

1423182-25-5 | |

| Record name | 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

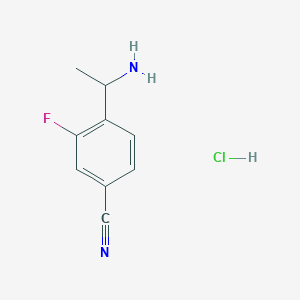

![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)

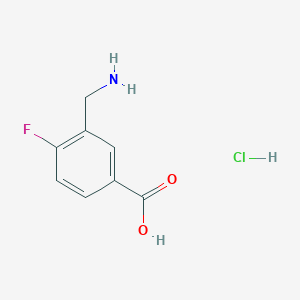

![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)

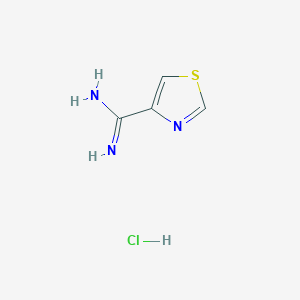

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)

![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)

![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)